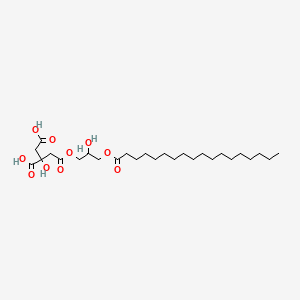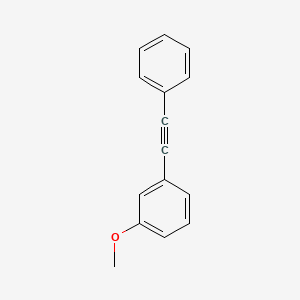
1-Methoxy-3-(phenylethynyl)benzene
概要
説明
1-Methoxy-3-(phenylethynyl)benzene, also known as 1-methoxy-3-(2-phenylethynyl)benzene, is a chemical compound with the molecular formula C15H12O. Its molecular weight is approximately 208.26 g/mol . The compound features a methoxy group (–OCH3) attached to a benzene ring, with a phenylethynyl group (–C≡C–C6H5) at the para position.
Molecular Structure Analysis
The molecular structure of 1-methoxy-3-(phenylethynyl)benzene consists of a benzene ring with a methoxy group (–OCH3) and a phenylethynyl group (–C≡C–C6H5) attached to it. The compound exhibits a planar geometry due to the conjugation of π electrons within the aromatic ring system .
Chemical Reactions Analysis
1-Methoxy-3-(phenylethynyl)benzene can participate in nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form phenol and diphenyl ether. The presence of electron-withdrawing groups ortho and para to the chlorine enhances the rate of substitution .
科学的研究の応用
1. Structural Analysis and Supramolecular Architecture
The derivative compounds of 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene and 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, have been studied for their unique structural properties. These compounds exhibit interesting molecular structures with differences in planarity and dihedral angles between benzene rings. Such structural features contribute to the formation of zigzag molecular networks and herring-bone structures due to π–π and C—H⋯π interactions, which are significant in the context of supramolecular chemistry (Ono et al., 2008); (Ono et al., 2009).
2. Catalysis in Organic Synthesis
The methoxycarbonylation of phenylethyne, a reaction relevant to the derivative of 1-Methoxy-3-(phenylethynyl)benzene, demonstrates the role of palladium complexes in facilitating selective formation of unsaturated esters. This indicates the potential of such compounds in catalysis, particularly in the synthesis of esters and diesters via a cascade of reactions (Magro et al., 2010).
3. Photochemistry and Photophysics
Compounds similar to 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene, exhibit significant photochemical and photophysical properties. These properties include high yields of excited singlet and triplet states, making them useful in molecular electronics and light energy harvesting assemblies. The study of their excited-state interactions and photochemical reactivity is crucial for understanding and developing advanced photonic materials (Sudeep et al., 2006).
4. Polymer Chemistry Applications
Derivatives of 1-Methoxy-3-(phenylethynyl)benzene are explored in polymer chemistry, particularly in the context of cationic polymerizations and the synthesis of functionalized polymers. For instance, 1,4-Bis(1-methoxy-1-methylethyl)benzene has been utilized as an initiator in cationic polymerizations, highlighting its role in developing novel polymeric materials (Dittmer et al., 1992).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 1-Methoxy-3-(phenylethynyl)benzene may also interact with various biological targets.
Mode of Action
The exact mode of action of 1-Methoxy-3-(phenylethynyl)benzene is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other phenylethynylbenzenes, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that 1-Methoxy-3-(phenylethynyl)benzene may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 20826 g/mol suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by structurally similar compounds , it’s possible that this compound may also have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
1-methoxy-3-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPYABHYGZEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464729 | |
| Record name | 1-methoxy-3-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(phenylethynyl)benzene | |
CAS RN |
37696-01-8 | |
| Record name | 1-Methoxy-3-(2-phenylethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37696-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methoxy-3-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



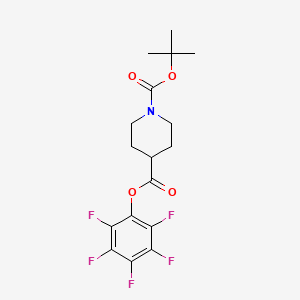

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)
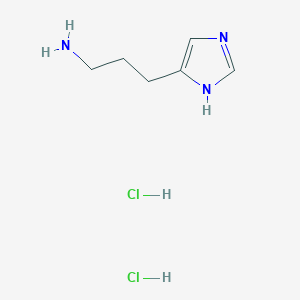

![6-Oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1625310.png)
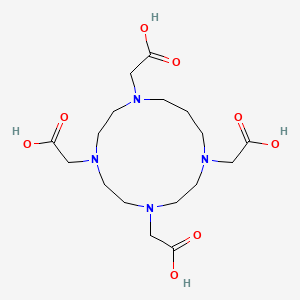
![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)

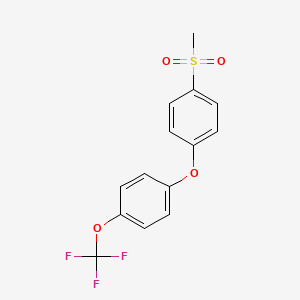
![6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline](/img/structure/B1625318.png)
